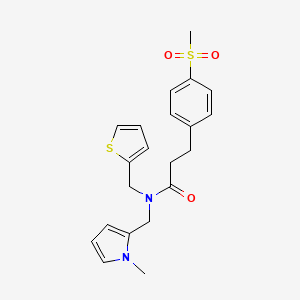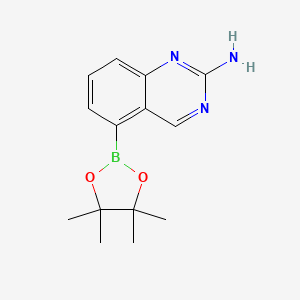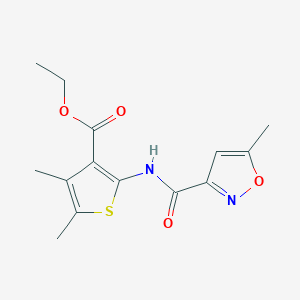![molecular formula C10H13NO5S B2541721 Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate CAS No. 157994-44-0](/img/structure/B2541721.png)
Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of various reagents to achieve the desired structural isomers. For instance, the synthesis of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was achieved by reacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid . Similarly, the synthesis of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole was accomplished by reacting N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane or N, N-bis(dimethylamino)dimethylsilane . These methods demonstrate the intricate nature of organic synthesis where the choice of starting materials and reagents can lead to different products.
Molecular Structure Analysis
The molecular structure of synthesized compounds is often elucidated using spectroscopic methods and X-ray crystallography. The molecular-electronic structure of the synthesized isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was investigated using ab initio quantum-chemical calculations, which were in good agreement with the intramolecular hydrogen bonds observed in the X-ray single crystal diffraction data . The structure of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole was assigned using NMR and IR spectroscopy and confirmed by X-ray diffraction, revealing short O⋯H-C contacts in the crystal .
Chemical Reactions Analysis
The reactivity of synthesized compounds can be explored through their participation in further chemical reactions. Methyl 2-benzoylamino-3-dimethylaminopropenoate, for example, reacts with various carbocyclic and heterocyclic 1,3-diketones to afford a range of substituted pyranones, demonstrating its utility in the synthesis of complex heterocyclic systems . This highlights the potential of synthesized compounds to act as intermediates in the creation of diverse chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of synthesized compounds are closely related to their molecular structure. The sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride form molecular crystals, with their physical properties influenced by the framework of hydrogen bonds . The bis-dimethylamide derivative synthesized in one pot was characterized by IR and X-ray crystallography, which provided insights into its physical state and chemical behavior . These analyses are crucial for understanding how the compounds might behave under different conditions and for their potential applications.
Applications De Recherche Scientifique
Amyloid Imaging in Alzheimer's Disease
Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate derivatives have been researched for their potential in amyloid imaging within Alzheimer's disease studies. These compounds serve as radioligands for PET imaging, assisting in the visualization of amyloid deposits in the brain, which are a hallmark of Alzheimer's disease. The use of such compounds can significantly enhance the early detection and understanding of the disease's progression, offering a breakthrough in the diagnosis and evaluation of therapies aimed at amyloid accumulation (Nordberg, 2007).
Hydrogen Bonding in Solvent Mixtures
The chemical structure of Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate, similar to dimethyl sulfoxide (DMSO), provides insights into its interactions in solvent mixtures. Research into DMSO and cosolvents has shed light on hydrogen bonding and van der Waals interactions that influence solubility and dissolution properties. These findings are essential for applications ranging from biotechnology to electrochemistry, highlighting the compound's role in understanding molecular interactions within solvents (Kiefer, Noack, & Kirchner, 2011).
Xylan Derivatives and Application Potential
The modification of xylan with sodium monochloroacetate and similar compounds, akin to the chemical structure of Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate, produces biopolymer ethers and esters with varied applications. These modifications lead to specific properties useful in drug delivery systems, paper strength additives, and antimicrobial agents. This demonstrates the compound's potential in creating novel materials with tailored functionalities for diverse applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Oxidation of Nauseous Sulfur Compounds
Research into the oxidation mechanisms of sulfur compounds, which can produce odors and pollution, benefits from understanding the structure and reactivity of Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate-like compounds. These studies contribute to environmental chemistry by identifying efficient methods to mitigate air and water pollution through photocatalysis or photosensitization, underscoring the compound's relevance in developing green chemistry solutions (Cantau et al., 2007).
Propriétés
IUPAC Name |
methyl 2-(dimethylsulfamoyloxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-11(2)17(13,14)16-9-7-5-4-6-8(9)10(12)15-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKJPXRCGMKZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde](/img/structure/B2541639.png)


![3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2541642.png)
![N-[5,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B2541643.png)
![2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]acetamide](/img/structure/B2541646.png)


![(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2541650.png)

![2-(4-fluorophenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2541652.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2541653.png)
![6-Bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine](/img/structure/B2541654.png)
![4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine](/img/structure/B2541655.png)